molecular formula F6O2Sb B14782374 Dioxidenium hexafluoroantimonate(1-)

Dioxidenium hexafluoroantimonate(1-)

Katalognummer: B14782374
Molekulargewicht: 267.749 g/mol
InChI-Schlüssel: OIJHYTXGQPPZNY-UHFFFAOYSA-H
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dioxidenium hexafluoroantimonate(1-) is a chemical compound known for its unique properties and applications in various fields. It is a type of hexafluoroantimonate, which is a class of compounds containing the hexafluoroantimonate anion. This compound is notable for its strong acidity and ability to act as a catalyst in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of dioxidenium hexafluoroantimonate(1-) typically involves the reaction of antimony pentafluoride with a suitable precursor. One common method is the reaction of antimony pentafluoride with hydrogen fluoride, which produces hexafluoroantimonic acid. This acid can then react with a suitable cation source to form dioxidenium hexafluoroantimonate(1-) .

Industrial Production Methods

Industrial production of hexafluoroantimonate compounds often involves the use of sodium antimonate as a raw material. The process includes reacting sodium antimonate with hydrofluoric acid, followed by filtration and crystallization to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Dioxidenium hexafluoroantimonate(1-) undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in certain reactions.

    Reduction: It can be reduced under specific conditions.

    Substitution: It can participate in substitution reactions, where one or more atoms in a molecule are replaced by another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in reactions with dioxidenium hexafluoroantimonate(1-) include hydrogen fluoride, antimony pentafluoride, and various organic compounds. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving dioxidenium hexafluoroantimonate(1-) depend on the specific reaction and conditions used. For example, in oxidation reactions, the compound may produce oxidized products, while in substitution reactions, new compounds with substituted groups are formed .

Wirkmechanismus

The mechanism of action of dioxidenium hexafluoroantimonate(1-) involves its ability to act as a strong acid and catalyst. It can donate protons to other molecules, facilitating various chemical reactions. The compound’s molecular targets and pathways include enzymes and proteins involved in catalytic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to dioxidenium hexafluoroantimonate(1-) include:

Uniqueness

Dioxidenium hexafluoroantimonate(1-) is unique due to its strong acidity and ability to act as a versatile catalyst in various chemical reactions. Its applications in high-performance materials and potential medical uses further distinguish it from similar compounds .

Eigenschaften

Molekularformel

F6O2Sb

Molekulargewicht

267.749 g/mol

InChI

InChI=1S/6FH.O2.Sb/c;;;;;;1-2;/h6*1H;;/q;;;;;;+1;+5/p-6

InChI-Schlüssel

OIJHYTXGQPPZNY-UHFFFAOYSA-H

Kanonische SMILES

O=[O+].F[Sb-](F)(F)(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.